

Initial Safety and Toxicology Profile of SH1573: A Technical Overview

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Compound of Interest

Compound Name: SH1573

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial safety and toxicological data for **SH1573**, a novel, orally active inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the early-stage safety profile of this compound.

Executive Summary

SH1573 is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in certain malignancies, including acute myeloid leukemia (AML).[1] Preclinical evaluations have demonstrated that **SH1573** effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG), promotes the differentiation of AML cells, and exhibits a favorable safety profile.[1] Toxicological studies indicate that **SH1573** is well-tolerated in preclinical models, with no significant adverse effects observed on the respiratory, cardiovascular, or central nervous systems.[1][2] Furthermore, the compound has been shown to be genetically safe.[1][2] These encouraging preclinical findings have supported the advancement of **SH1573** into clinical trials.[1][2]

In Vitro and In Vivo Toxicology

A series of in vitro and in vivo studies were conducted to assess the toxicological profile of **SH1573**. These evaluations focused on key organ systems and potential genetic toxicity.

Safety Pharmacology

Assessments of the respiratory, cardiovascular, and central nervous systems revealed no adverse effects at therapeutic doses.^{[1][2]}

Table 1: Summary of Safety Pharmacology Findings

System	Assay	Key Findings	Reference
Respiratory	Whole-body plethysmography in conscious rats	No significant effects on respiratory rate, tidal volume, or minute volume at doses up to 50 mg/kg.	^[2]
Cardiovascular	hERG potassium channel assay	Concentration-dependent inhibitory effect, with an inhibition rate of less than 40%.	^[2]
Central Nervous	Irwin test and locomotor activity in mice	No observable effects on central nervous system function at doses up to 50 mg/kg.	^[2]

Genetic Toxicology

SH1573 was found to be non-mutagenic in a battery of genotoxicity assays.

Table 2: Summary of Genetic Toxicology Assays

Assay	System	Result	Reference
Ames Test	Salmonella typhimurium strains	Non-mutagenic	[1]
Micronucleus Test	In vivo mouse bone marrow	No increase in micronucleated polychromatic erythrocytes	[1]
Chromosomal Aberration	In vitro Chinese Hamster Ovary (CHO) cells	No clastogenic potential	[1]

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of **SH1573** were characterized in preclinical species.

Bioavailability and Distribution

SH1573 demonstrated high oral bioavailability and wide tissue distribution.[1][2] Following oral administration, the compound was detected in all tissues analyzed, with preferential distribution to the liver, fat, stomach, small intestine, kidney, and lung.[2] Notably, **SH1573** is capable of penetrating the blood-brain barrier, although intracerebral concentrations were significantly lower than in the bone marrow.[2]

Metabolism and Excretion

Metabolic studies revealed that **SH1573** is primarily excreted as the parent compound.[2] The main route of elimination is through the feces.[2]

Table 3: Pharmacokinetic Parameters of **SH1573**

Parameter	Species	Value	Reference
Bioavailability (F%)	Rat	High (Specific value not provided in abstract)	[1]
Primary Route of Excretion	Rat	Feces	[2]
Metabolites	Rat	Primarily excreted as prototype	[2]

Experimental Protocols

Detailed methodologies for the key safety and toxicology experiments are provided below.

Respiratory Safety Assay

- Method: Whole-body plethysmography was used to assess respiratory function in conscious Sprague-Dawley rats.
- Procedure: Animals were administered **SH1573** orally at doses up to 50 mg/kg. Respiratory parameters, including respiratory rate, tidal volume, and minute volume, were monitored continuously for a predefined period.
- Data Analysis: Changes in respiratory parameters from baseline were evaluated for statistical significance.

Cardiovascular System Safety Assay (hERG Potassium Channel Assay)

- Method: An in vitro patch-clamp electrophysiology study was conducted on human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
- Procedure: Cells were exposed to varying concentrations of **SH1573**. The inhibitory effect on the hERG channel current was measured and recorded.

- **Data Analysis:** The concentration-response curve was plotted to determine the IC50 value, representing the concentration at which 50% of the hERG current is inhibited.

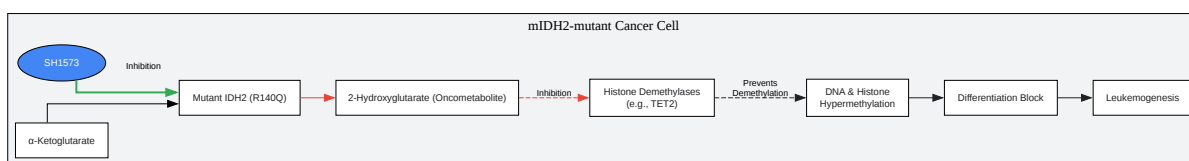
Central Nervous System Safety Assay

- **Method:** A combination of the Irwin test and locomotor activity monitoring was performed in mice.
- **Procedure:** Mice were administered **SH1573** orally at doses up to 50 mg/kg. The Irwin test involved a comprehensive observational assessment of behavioral and physiological parameters. Locomotor activity was quantified using an automated activity monitoring system.
- **Data Analysis:** Observations from the Irwin test were scored, and locomotor activity data were analyzed for significant deviations from the control group.

Signaling Pathway and Experimental Workflow

SH1573 Mechanism of Action in mIDH2-mutant AML

SH1573 acts by selectively inhibiting the mutant IDH2 enzyme, which is responsible for the aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular differentiation and promotes leukemogenesis. By reducing 2-HG levels, **SH1573** helps to restore normal hematopoietic differentiation.

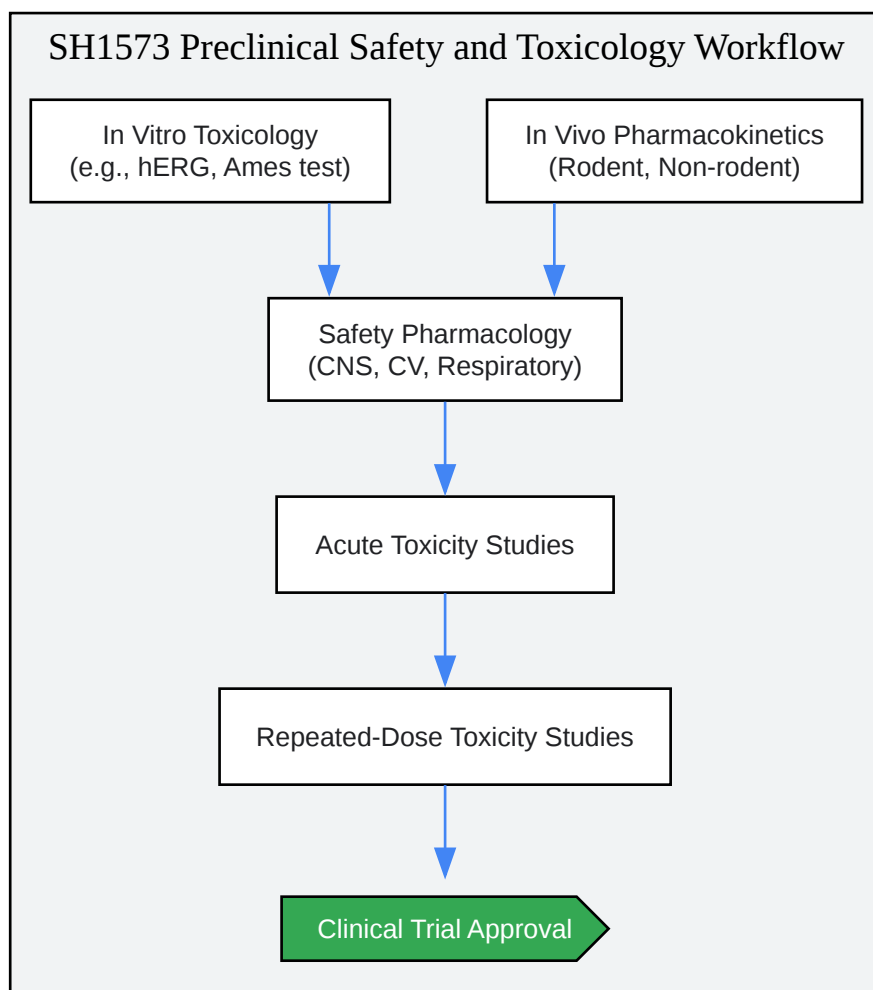


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Caption: Mechanism of action of **SH1573** in mIDH2-mutant cells.

Preclinical Safety Assessment Workflow

The preclinical safety evaluation of **SH1573** followed a systematic workflow, progressing from in vitro assays to in vivo studies to comprehensively characterize its toxicological profile.



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Caption: Workflow for the preclinical safety assessment of **SH1573**.

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